Cas no 1806379-17-8 (2-Aminobenzo[d]oxazole-6-carbonitrile)
![2-Aminobenzo[d]oxazole-6-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1806379-17-8x500.png)
2-Aminobenzo[d]oxazole-6-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-Aminobenzo[d]oxazole-6-carbonitrile
- 2-AMINO-1,3-BENZOXAZOLE-6-CARBONITRILE
- 2-Amino-6-cyanobenzo[d]oxazole
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- MDL: MFCD27936871
- インチ: 1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11)
- InChIKey: DKVFUVHAXZPHRG-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC2C=CC(C#N)=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 75.8
2-Aminobenzo[d]oxazole-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081001800-500mg |
2-Amino-6-cyanobenzo[d]oxazole |
1806379-17-8 | 98% | 500mg |
$7,483.13 | 2022-03-31 | |
Enamine | EN300-1664103-0.1g |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 0.1g |
$266.0 | 2023-07-06 | |
Enamine | EN300-1664103-0.05g |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 0.05g |
$178.0 | 2023-07-06 | |
Enamine | EN300-1664103-0.5g |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 0.5g |
$597.0 | 2023-07-06 | |
Enamine | EN300-1664103-1.0g |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 1.0g |
$765.0 | 2023-07-06 | |
Enamine | EN300-1664103-500mg |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95.0% | 500mg |
$597.0 | 2023-09-21 | |
Enamine | EN300-1664103-100mg |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95.0% | 100mg |
$266.0 | 2023-09-21 | |
A2B Chem LLC | AI39798-100mg |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 100mg |
$315.00 | 2024-04-20 | |
Aaron | AR00I0UA-100mg |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 100mg |
$391.00 | 2025-03-10 | |
Aaron | AR00I0UA-250mg |
2-amino-1,3-benzoxazole-6-carbonitrile |
1806379-17-8 | 95% | 250mg |
$547.00 | 2025-02-14 |
2-Aminobenzo[d]oxazole-6-carbonitrile 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2-Aminobenzo[d]oxazole-6-carbonitrileに関する追加情報
Recent Advances in the Study of 2-Aminobenzo[d]oxazole-6-carbonitrile (CAS: 1806379-17-8) in Chemical Biology and Pharmaceutical Research
The compound 2-Aminobenzo[d]oxazole-6-carbonitrile (CAS: 1806379-17-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, featuring an oxazole ring fused with a benzene ring and an amino group at the 2-position, has been explored for its role in modulating various biological targets. Recent studies have highlighted its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the key areas of research involving 2-Aminobenzo[d]oxazole-6-carbonitrile is its application in kinase inhibition. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of a lead candidate with nanomolar potency.
In addition to its kinase inhibitory properties, 2-Aminobenzo[d]oxazole-6-carbonitrile has shown promise as an antimicrobial agent. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies. These findings suggest its potential as a scaffold for developing novel antibiotics to address the growing threat of antimicrobial resistance.
The synthesis and characterization of 2-Aminobenzo[d]oxazole-6-carbonitrile have also been a focus of recent research. A 2024 paper in Organic Letters detailed a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which improved the scalability and purity of the compound. This advancement is particularly significant for industrial applications, where efficient and cost-effective synthesis methods are essential for large-scale production.
Despite these promising developments, challenges remain in the clinical translation of 2-Aminobenzo[d]oxazole-6-carbonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable candidate for continued investigation. Future research directions may include exploring its potential in combination therapies and its application in other disease areas, such as neurodegenerative disorders.
In conclusion, 2-Aminobenzo[d]oxazole-6-carbonitrile (CAS: 1806379-17-8) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and optimization, underscore its potential as a cornerstone for the development of novel therapeutics. Ongoing and future studies will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its clinical application.
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